REACTION_CXSMILES
|
O.Cl.[CH:3]1([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-])=O)[CH2:7][CH2:6][CH2:5][CH2:4]1.[OH-].[NH4+]>[Fe].C(O)C>[CH:3]1([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH2:15])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:3.4|
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
244 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a nitrogen blanket
|
Type
|
TEMPERATURE
|
Details
|
at reflux over a period of 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 3 hrs
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture then was filtered at 30° C.
|
Type
|
WASH
|
Details
|
the filtrate was washed with 200 cc of ether
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with 4×50 cc of ether
|
Type
|
CUSTOM
|
Details
|
the combined ether extracts were subjected to rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
The crude product was fractionally distilled at 126°-130° C. at 2.0-2.5 mm. Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.3 g | |
YIELD: PERCENTYIELD | 64.3% | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |